Mono‑MOM Protection Yield and Selectivity: 87.8% Isolated Yield vs. Di‑MOM By‑Product Formation
In a direct head‑to‑head comparison within the same patent (US5106871A), reaction of 2′,4′‑dihydroxyacetophenone with 1.05 equivalents of chloromethyl methyl ether (MOMCl) in DMF with N,N‑diisopropylethylamine at 0 °C to room temperature afforded the target mono‑MOM compound (2′‑hydroxy‑4′‑methoxymethoxyacetophenone) in 87.8% isolated yield as a colorless oil [1]. When the same starting material was treated with excess MOMCl under identical solvent/base conditions, the bis‑MOM product (2′,4′‑bis(methoxymethoxy)acetophenone) was obtained in 98.3% yield [1]. The 87.8% yield for the mono‑protected product demonstrates that the 4′‑OH is preferentially alkylated under stoichiometric control, leaving the stronger intramolecularly hydrogen‑bonded 2′‑OH (δ 12.61 ppm in CDCl₃) untouched [1]. This chemoselectivity is not achievable with the corresponding methyl ether (paeonol), where the 4′‑OMe is installed permanently and cannot be selectively deprotected later.
| Evidence Dimension | Isolated yield and chemoselectivity of mono‑MOM protection |
|---|---|
| Target Compound Data | 87.8% isolated yield of 2′‑hydroxy‑4′‑methoxymethoxyacetophenone (mono‑MOM product) |
| Comparator Or Baseline | 98.3% isolated yield of 2′,4′‑bis(methoxymethoxy)acetophenone (di‑MOM product) under excess MOMCl; 0% mono‑protection achievable with paeonol (4′‑OMe is permanent) |
| Quantified Difference | 87.8% mono‑MOM vs. 98.3% di‑MOM (Δ = −10.5 percentage points, reflecting stoichiometric control rather than inherent reactivity difference); mono‑protection impossible with paeonol |
| Conditions | DMF solvent, N,N‑diisopropylethylamine base, 0 °C → room temperature, 1.5 h; 2′,4′‑dihydroxyacetophenone as common starting material |
Why This Matters
The ability to isolate the mono‑MOM compound in high yield under stoichiometric control enables procurement of a single, well‑characterized intermediate that retains a free nucleophilic 2′‑OH for downstream Claisen–Schmidt condensation, a capability absent in both the fully protected bis‑MOM analog and the irreversibly methylated paeonol.
- [1] US5106871A – Anti‑ulcer agent comprising chalcone derivative as effective ingredient and novel chalcone derivative. Production Examples 8 (mono‑MOM, 87.8% yield) and 9 (bis‑MOM, 98.3% yield), columns 30‑33. 1992. View Source
